molecular formula C23H29NO2 B6592681 Ethyl 1-benzyl-4-(4-isopropylphenyl)pyrrolidine-3-carboxylate CAS No. 2327127-53-5

Ethyl 1-benzyl-4-(4-isopropylphenyl)pyrrolidine-3-carboxylate

Cat. No.: B6592681
CAS No.: 2327127-53-5
M. Wt: 351.5 g/mol
InChI Key: ZIDWUVPZBBULNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1-benzyl-4-(4-isopropylphenyl)pyrrolidine-3-carboxylate is a pyrrolidine-based heterocyclic compound with a benzyl group at position 1, a 4-isopropylphenyl substituent at position 4, and an ethyl ester moiety at position 2. The pyrrolidine ring adopts a puckered conformation due to its non-planar geometry, as described by Cremer and Pople’s generalized puckering coordinates .

Properties

IUPAC Name

ethyl 1-benzyl-4-(4-propan-2-ylphenyl)pyrrolidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29NO2/c1-4-26-23(25)22-16-24(14-18-8-6-5-7-9-18)15-21(22)20-12-10-19(11-13-20)17(2)3/h5-13,17,21-22H,4,14-16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIDWUVPZBBULNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CN(CC1C2=CC=C(C=C2)C(C)C)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 1-benzyl-4-(4-isopropylphenyl)pyrrolidine-3-carboxylate (CAS No. 2327127-53-5) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C23H29NO2C_{23}H_{29}NO_2 and a molecular weight of 351.48 g/mol. Its structure features a pyrrolidine ring substituted with a benzyl group and an isopropylphenyl moiety, which may influence its biological interactions.

PropertyValue
CAS Number2327127-53-5
Molecular FormulaC23H29NO2
Molecular Weight351.48 g/mol

Pharmacological Effects

  • Antitumor Activity : Preliminary studies suggest that compounds with similar structures exhibit significant antitumor properties. For instance, derivatives of pyrrolidinone have shown inhibition of cancer cell proliferation in various models, including breast and pancreatic cancers . this compound may share similar mechanisms, potentially targeting pathways involved in cell growth and metastasis.
  • Cytotoxicity : Research indicates that certain pyrrolidine derivatives can induce apoptosis in cancer cells. For example, compounds that inhibit uPAR (urokinase-type plasminogen activator receptor) have been linked to reduced cell invasion and migration . The specific cytotoxicity of this compound requires further investigation to establish its efficacy and safety profile.

The biological activity of this compound may be attributed to its ability to interact with specific cellular receptors or enzymes. Studies on related compounds have demonstrated that they can modulate signaling pathways associated with cancer progression:

  • Inhibition of Cell Adhesion and Migration : Some pyrrolidine derivatives have been shown to disrupt the adhesion of cancer cells to extracellular matrices, which is crucial for metastasis .
  • Modulation of Signaling Pathways : Compounds targeting uPAR have been reported to affect ERK phosphorylation and other signaling cascades involved in cell survival and proliferation .

Study 1: Anticancer Activity Evaluation

A study evaluated the anticancer effects of various pyrrolidinone derivatives on MDA-MB-231 breast cancer cells. The results indicated that certain compounds significantly inhibited cell proliferation and induced apoptosis at micromolar concentrations. This compound could potentially exhibit similar effects based on its structural analogies.

Study 2: In Vivo Pharmacokinetics

Another research effort focused on the pharmacokinetics of pyrrolidine-based compounds in animal models. These studies highlighted favorable absorption, distribution, metabolism, and excretion (ADME) profiles, suggesting that this compound may also possess advantageous pharmacokinetic properties conducive to therapeutic applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects at Position 4

The 4-isopropylphenyl group in the target compound distinguishes it from analogs with alternative aryl substituents:

  • Ethyl 1-benzyl-4-(4-nitrophenyl)pyrrolidine-3-carboxylate (CAS 306305-35-1): Features a nitro group at the para position of the phenyl ring. The electron-withdrawing nitro group enhances electrophilic reactivity and may reduce steric bulk compared to the isopropyl group .
  • Trans-ethyl 1-benzyl-4-(2-fluorophenyl)pyrrolidine-3-carboxylate (CAS 874990-49-5): Contains a fluorine atom at the ortho position. Fluorine’s electronegativity and small atomic radius improve metabolic stability and influence dipole interactions, making this compound relevant in drug design .
  • (3S,4R)-Ethyl 1-benzyl-4-hydroxypyrrolidine-3-carboxylate (CAS 849935-75-7): Substitutes the aryl group with a hydroxyl moiety, significantly altering polarity and hydrogen-bonding capacity .
Table 1: Substituent Comparison at Position 4
Compound Substituent at Position 4 Molecular Weight Key Properties
Target compound 4-isopropylphenyl ~353.45* Bulky, lipophilic, electron-donating
4-nitrophenyl analog 4-nitrophenyl 354.40 Electron-withdrawing, reactive
2-fluorophenyl analog 2-fluorophenyl 327.39 Electronegative, enhances stability
4-hydroxy analog Hydroxyl 277.33 Polar, hydrogen-bond donor

*Calculated based on molecular formula C₂₃H₂₉NO₂.

Physical and Chemical Properties

  • Boiling Points : The 2-fluorophenyl analog has a predicted boiling point of 403.6±45.0°C , while data for the target compound and 4-nitrophenyl analog are unavailable.
  • Density : The 2-fluorophenyl analog’s density is 1.166±0.06 g/cm³ , suggesting moderate packing efficiency in solid states.
  • Acidity/Basicity : The hydroxyl analog (pKa ~7.61) is more acidic than the ester-containing analogs, which typically have pKa values >10.

Structural and Conformational Analysis

The pyrrolidine ring’s puckering, analyzed via Cremer-Pople coordinates , is influenced by substituents. For example:

  • Bulky groups like 4-isopropylphenyl may increase ring distortion, affecting binding to biological targets.
  • Electron-withdrawing groups (e.g., nitro) could polarize the ring, altering reactivity in nucleophilic substitutions.

Crystallographic studies using SHELX and visualization tools like Mercury are critical for resolving such conformational details.

Preparation Methods

Cyclization via N-Benzylamine Intermediates

A common method involves the reaction of N-(butoxymethyl)-N-(trimethylsilylmethyl)benzylamine with substituted cinnamates. For example, 1-benzyl-4-(4-nitro-phenyl)-pyrrolidine-3-carboxylic acid ethyl ester was synthesized by treating 4-nitroethylcinnamate with N-(butoxymethyl)-N-(trimethylsilylmethyl)benzylamine in dichloromethane and ethanol, catalyzed by trifluoroacetic acid. The reaction proceeds via a tandem Michael addition-cyclization mechanism, forming the pyrrolidine ring in 40–48 hours at 25°C. Adapting this method for the target compound would require substituting the nitro group with an isopropylphenyl moiety, likely through a Suzuki-Miyaura coupling (discussed in Section 2.3).

Glycine Ester-Based Ring Closure

An alternative route starts with glycine ethyl ester. In a patented method, glycine ethyl ester undergoes sequential protection, cyclization with ethyl acrylate, and substitution to form substituted pyrrolidines. Lithium tert-butoxide facilitates the ring-closing step, yielding a bicyclic intermediate that is further functionalized. This approach offers flexibility in introducing diverse substituents, including aryl groups, at the 4-position of the pyrrolidine ring.

Functionalization at the 4-Position: Introducing the 4-Isopropylphenyl Group

Direct Electrophilic Substitution

Direct introduction of the 4-isopropylphenyl group is challenging due to steric hindrance. However, Friedel-Crafts alkylation has been employed for analogous compounds. For instance, 1-benzyl-4-piperidinealdehyde was synthesized using Red-Al to reduce ester intermediates, though this method requires stringent temperature control. Applying this to pyrrolidine derivatives would necessitate optimizing Lewis acid catalysts (e.g., AlCl₃) and reaction times to accommodate bulkier substituents.

Cross-Coupling Reactions

Suzuki-Miyaura coupling is a viable strategy for introducing aryl groups. A patent describing the synthesis of (3R,4S)-4-ethylpyrrolidine-3-carboxylic acid utilized a vinyl boron anhydride pyridine complex and palladium acetate to install substituents via coupling. For the target compound, a brominated pyrrolidine intermediate could react with 4-isopropylphenylboronic acid under similar conditions (Pd(OAc)₂, K₂CO₃, 80–100°C).

Esterification and Protecting Group Strategies

Ethyl Ester Formation

The ethyl ester moiety is typically introduced early in the synthesis. In the glycine ester route, ethyl acrylate participates in the cyclization step, directly incorporating the ester group. Post-cyclization esterification is also feasible; for example, carboxylic acid intermediates can be treated with ethanol and H₂SO₄ under reflux.

Benzyl Group Protection

The benzyl group is introduced via N-alkylation using benzyl chloride or bromide. In a piperidine analog, N-benzylation was achieved by reacting 4-methylpiperidine hydrochloride with benzyl chloride in the presence of sodium bicarbonate. Similar conditions (ethanol, NaHCO₃, reflux) could be applied to pyrrolidine precursors.

Optimization of Reaction Conditions

Catalytic Systems

  • Trifluoroacetic Acid (TFA) : Used in cyclization reactions to protonate intermediates and accelerate ring closure.

  • Palladium Catalysts : Essential for Suzuki couplings; Pd(OAc)₂ with DavePhos ligand achieved >90% yields in related arylations.

  • Chiral Catalysts : For stereoselective syntheses, Ru(II) complexes like [(S)-BINAP]RuCl₂ enable asymmetric hydrogenation, critical for obtaining enantiopure products.

Solvent and Temperature Effects

  • Dichloromethane (DCM) : Preferred for cyclization due to its low polarity, which stabilizes charged intermediates.

  • Ethanol/Water Mixtures : Used in hydrolysis and extraction steps to improve product purity.

  • Reaction Temperatures : Cyclization proceeds optimally at 25°C, while coupling reactions require higher temperatures (80–100°C).

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

Key ¹H-NMR signals for pyrrolidine derivatives include:

  • Ethyl ester : δ 1.14 (t, J=7 Hz, 3H) and δ 4.07 (q, 2H).

  • Benzyl group : δ 3.66 (AB system, J=13 Hz, 2H) and aromatic protons at δ 7.20–7.40.

  • 4-Isopropylphenyl : δ 1.20–1.25 (d, 6H, -CH(CH₃)₂) and δ 2.80–2.90 (m, 1H, -CH(CH₃)₂).

High-Performance Liquid Chromatography (HPLC)

Chiral HPLC methods using columns like Chiralpak AD-H can resolve enantiomers, with reported purities ≥99% for stereocontrolled syntheses .

Q & A

Basic Research Questions

Q. How can researchers optimize the multi-step synthesis of Ethyl 1-benzyl-4-(4-isopropylphenyl)pyrrolidine-3-carboxylate to improve yield and purity?

  • Methodology : Use iterative reaction condition screening (temperature, catalysts, solvent systems) guided by structural analogs. For example, trifluoromethyl-substituted pyrrolidine esters (e.g., trans-Methyl 1-benzyl-4-(trifluoromethyl)pyrrolidine-3-carboxylate) require controlled acylation and ring-closure steps to minimize side products . Employ HPLC or LC-MS to monitor intermediate purity, and consider recrystallization or column chromatography for final purification .

Q. What spectroscopic techniques are most effective for characterizing the stereochemistry and functional groups of this compound?

  • Methodology :

  • NMR : Assign proton and carbon signals using 2D experiments (COSY, HSQC, HMBC) to resolve pyrrolidine ring conformations and substituent orientations .
  • FT-IR/Raman : Identify carbonyl (C=O) and ester (C-O) vibrations, comparing to similar compounds like Ethyl 1-isopropyl-4,5-dioxopyrrolidine-3-carboxylate .
  • UV-Vis : Analyze electronic transitions influenced by the benzyl and isopropylphenyl groups .

Q. What preliminary assays are recommended to evaluate the biological activity of this compound?

  • Methodology :

  • In vitro binding assays : Screen against neurotransmitter receptors (e.g., GPCRs) due to structural similarities to bioactive pyrrolidine derivatives .
  • Enzyme inhibition studies : Target metabolic enzymes (e.g., kinases, esterases) using fluorescence-based assays .
  • Cytotoxicity profiling : Use MTT assays on cell lines to establish baseline toxicity .

Advanced Research Questions

Q. How can X-ray crystallography and software like SHELX/WinGX resolve ambiguities in the compound’s 3D structure?

  • Methodology :

  • Grow single crystals via vapor diffusion with solvents like DCM/hexane.
  • Use SHELXL for refinement, focusing on anisotropic displacement parameters for the pyrrolidine ring and substituents .
  • Validate geometry with ORTEP to visualize puckering amplitudes (e.g., Cremer-Pople parameters for non-planar rings) .
  • Example: Analogous compounds like Ethyl 1-benzyl-4-oxopyrrolidine-3-carboxylate show ring puckering deviations critical for bioactivity .

Q. How should researchers address contradictory data between computational models and experimental results (e.g., DFT vs. crystallography)?

  • Methodology :

  • Perform DFT optimization with Gaussian at the B3LYP/6-311++G(d,p) level to compare theoretical and experimental bond lengths/angles .
  • Use Hirshfeld surface analysis to identify intermolecular interactions (e.g., O···π-hole tetrel bonds) that DFT might overlook .
  • Reconcile discrepancies by adjusting solvent effects or lattice constraints in simulations .

Q. What strategies are effective for designing derivatives to study structure-activity relationships (SAR) in this compound class?

  • Methodology :

  • Core modifications : Replace the isopropylphenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) substituents, as seen in Ethyl 1-benzyl-4-(4-nitrophenyl)pyrrolidine-3-carboxylate .
  • Stereochemical variation : Synthesize cis/trans isomers and compare binding affinities using SPR or ITC .
  • Functional group swaps : Substitute the ethyl ester with methyl or tert-butyl esters to probe steric effects .

Q. How can researchers analyze the compound’s electronic properties to predict reactivity or interaction with biological targets?

  • Methodology :

  • Calculate Molecular Electrostatic Potential (MEP) maps to identify nucleophilic/electrophilic regions .
  • Determine HOMO-LUMO gaps via DFT to assess redox behavior. For example, trifluoromethyl analogs show enhanced lipophilicity and membrane permeability .
  • Validate with experimental redox potentials (cyclic voltammetry) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.